molecular formula C20H29FN2O3 B043967 法利普利 CAS No. 166173-78-0

法利普利

货号: B043967
CAS 编号: 166173-78-0
分子量: 364.5 g/mol
InChI 键: OABRYNHZQBZDMG-INIZCTEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fallypride is a high-affinity dopamine D2/D3 receptor antagonist primarily used in medical research. It is often utilized in the form of a radiotracer for positron emission tomography (PET) imaging studies. This compound is particularly valuable for studying dopamine receptor density and occupancy in various neuropsychiatric disorders.

科学研究应用

Dopamine Receptor Imaging

Mechanism and Importance
[^18F]fallypride binds with high affinity to dopamine D2 and D3 receptors, making it an essential tool for imaging these receptors in vivo. Its ability to quantify receptor availability allows researchers to investigate various neurological and psychiatric conditions.

Case Studies

  • A study demonstrated that [^18F]fallypride PET can effectively measure dopamine release induced by amphetamines in the striatum, highlighting its utility in understanding drug effects on dopamine systems .
  • Another investigation revealed significant dopamine release in response to cocaine cues in the amygdala and hippocampus among cocaine-dependent individuals, showcasing fallypride's role in addiction research .

Psychiatric Disorders

Schizophrenia Research
[^18F]fallypride has been instrumental in studying schizophrenia. Research indicates that patients exhibit altered binding potential in various brain regions compared to healthy controls, correlating with clinical symptoms .

Table: Summary of Findings in Schizophrenia Studies

StudySample SizeKey Findings
Buchsbaum et al., 200615 patientsReduced binding potential in medial thalamus
Kessler et al., 200911 unmedicated patientsHigher binding in substantia nigra vs. controls
Ford et al., 201033 patientsSignificant ligand binding-symptom correlations

Neurotoxicology

Fallypride is utilized to study neurotoxic effects on dopamine systems. For instance, it has been applied in rodent models to assess the impact of chemotherapy-induced pain on dopamine receptor binding . This application is crucial for understanding how neurotoxic agents affect brain function.

Pharmacological Studies

Drug Mechanism Exploration
[^18F]fallypride PET studies have been employed to explore the pharmacodynamics of various substances. For example, it has been used to assess the effects of different doses of D-amphetamine on dopamine release across multiple brain regions .

Aging Studies

Research using [^18F]fallypride has shown that binding potential decreases significantly with age across all brain regions studied, providing insights into how aging affects dopamine receptor availability . This information is vital for understanding age-related neurological decline.

Production and Synthesis

Recent advancements have improved the synthesis methods for [^18F]fallypride, enabling multi-GBq production suitable for clinical applications. This development enhances the feasibility of conducting large-scale studies and clinical trials involving fallypride .

作用机制

Target of Action

Fallypride is a high-affinity antagonist of dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a fundamental role in controlling the reward and pleasure centers of the brain. The D2 and D3 receptors are also involved in regulating mood, motivation, and the experience of pleasure .

Mode of Action

Fallypride binds to the D2 and D3 receptors, acting as an antagonist . This means it blocks these receptors and prevents dopamine from binding to them. By doing so, Fallypride inhibits the overactivity of the dopaminergic system, which is often associated with certain neurological and psychiatric disorders .

Biochemical Pathways

The primary biochemical pathway affected by Fallypride is the dopaminergic pathway. By blocking the D2 and D3 receptors, Fallypride disrupts the normal signaling of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement among other functions .

Pharmacokinetics

It is known that fallypride is used in its radiolabeled form ([18f] fallypride) as a positron emission tomography (pet) tracer in human studies . This suggests that it has suitable pharmacokinetic properties for in vivo imaging, including sufficient bioavailability and an appropriate rate of metabolism and clearance .

Result of Action

The molecular and cellular effects of Fallypride’s action primarily involve the modulation of dopaminergic signaling. By blocking the D2 and D3 receptors, Fallypride can reduce the overactivity of the dopaminergic system. This has been observed in studies using PET imaging to characterize D2/D3 receptor density in the striatum of a Huntington’s disease mouse model .

Action Environment

The action, efficacy, and stability of Fallypride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the D2 and D3 receptors could potentially affect the binding of Fallypride to these receptors . Additionally, factors such as the individual’s genetic makeup, overall health status, and the specific characteristics of the disease or condition being treated can also impact the action and efficacy of Fallypride .

生化分析

Biochemical Properties

Fallypride is a selective dopamine D2/D3 receptor antagonist . It has been clinically used to study receptor density and occupancy in neuropsychiatric disorders . The high signal-to-noise ratio of Fallypride has been attributed to its high affinity for D2 receptors .

Cellular Effects

Dopamine receptors, including those that Fallypride binds to, are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) . PET imaging of dopamine D2 receptors (D2R) in HD patients has demonstrated a 40% decrease in D2R binding in the striatum , suggesting that Fallypride could be a reliable quantitative target to monitor disease progression.

Molecular Mechanism

Fallypride acts as a D2/D3 receptor antagonist . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This can be useful in conditions where there is an overactivity of dopamine, such as in certain neuropsychiatric disorders .

Temporal Effects in Laboratory Settings

In a study involving a Huntington’s disease mouse model, Fallypride was observed to yield high molar activity and good reproducibility . Over time, a significant decrease in D2/D3 receptor densities in the striatum was observed . These results suggest that Fallypride PET imaging has potential as a quantitative translational approach to monitor disease progression in preclinical studies .

Dosage Effects in Animal Models

In the same study, no mass effect was observed when the molar activity of Fallypride was greater than 100 GBq/μmol at the time of injection . This suggests that Fallypride can be used at relatively high doses without causing adverse effects, at least in the context of this particular animal model .

准备方法

Synthetic Routes and Reaction Conditions

Fallypride is synthesized through a multi-step process. The key step involves the nucleophilic substitution of a tosylate precursor with a fluorine-18 ion. This reaction typically requires a phase-transfer catalyst and is carried out in a synthesis module. The reaction conditions include the use of dry acetonitrile as a solvent and heating to around 100°C for 15 minutes .

Industrial Production Methods

The industrial production of Fallypride involves automated synthesis methods to ensure high yield and reproducibility. The process includes HPLC purification, solid-phase extraction, and final formulation with sterile filtration. The use of automated synthesis modules under current good manufacturing practice (cGMP) guidelines ensures the production of high-purity Fallypride .

化学反应分析

Types of Reactions

Fallypride primarily undergoes nucleophilic substitution reactions. The key reaction involves the substitution of a tosylate group with a fluorine-18 ion. This reaction is facilitated by a phase-transfer catalyst and is carried out under anhydrous conditions .

Common Reagents and Conditions

    Reagents: Tosylate precursor, fluorine-18 ion, phase-transfer catalyst, dry acetonitrile.

    Conditions: Heating to 100°C, anhydrous environment, use of synthesis module.

Major Products

The major product of the nucleophilic substitution reaction is Fallypride labeled with fluorine-18, which is used as a radiotracer for PET imaging .

相似化合物的比较

Similar Compounds

    Fluortriopride: Another PET radiotracer that binds to dopamine D3 receptors.

    Fluspidine: Used for imaging sigma-1 receptors and dopamine D2/D3 receptors.

Uniqueness

Fallypride is unique in its ability to bind to dopamine D2 and D3 receptors under baseline conditions, making it highly effective for imaging studies without the need for synaptic dopamine depletion. This property sets it apart from other similar compounds like Fluortriopride, which requires synaptic dopamine depletion for effective imaging .

生物活性

Fallypride, a radiolabeled compound primarily used in positron emission tomography (PET) imaging, acts as a selective antagonist for dopamine D2 and D3 receptors. Its biological activity has been extensively studied in various contexts, particularly in understanding dopaminergic function in the brain and its implications for psychiatric and neurological disorders.

Fallypride binds specifically to dopamine D2/D3 receptors, which are critical in modulating neurotransmission related to reward, cognition, and motor control. Its selectivity for these receptors allows it to serve as a valuable tool for assessing dopamine receptor availability and function in vivo using PET imaging.

Key Findings from Research Studies

  • Dopamine Release Measurement :
    • A study demonstrated that fallypride can be used to measure dopamine release in response to stimuli, such as drug cues. In cocaine-dependent individuals, exposure to drug cues led to significant decreases in the non-displaceable binding potential (BPND) values of fallypride in regions associated with reward and craving, indicating increased dopamine release during craving episodes .
  • Pancreatic Islet Imaging :
    • Fallypride has also been investigated for its application in imaging pancreatic islets. In a rodent model, it was shown that fallypride binds selectively to islet cells compared to exocrine tissue, with a binding ratio indicating significant specificity (approximately 4 times higher binding to islets). This binding was confirmed through various methods including autoradiography and PET imaging .
  • Impact of Pharmacological Agents :
    • The binding of fallypride can be influenced by other pharmacological agents. For instance, the administration of haloperidol significantly reduced fallypride binding in both pancreatic and brain tissues, confirming its specificity for D2/D3 receptors . This highlights the potential for fallypride to be used in studies examining receptor dynamics under various pharmacological conditions.

Data Table: Summary of Fallypride Studies

Study FocusKey FindingsReference
Cocaine Cue-Induced Dopamine ReleaseSignificant decreases in BPND values during high craving responses
Pancreatic Islet ImagingHigh specificity for islet cells; binding ratio ~4:1 vs exocrine
D-AMPH-Induced DisplacementNotable displacements observed in striatal regions post-D-AMPH

Case Study 1: Cocaine Dependence

In a clinical trial involving twelve cocaine-dependent volunteers, PET scans utilizing fallypride revealed that those with higher craving responses exhibited significantly lower BPND values across multiple brain regions associated with reward processing. This suggests that fallypride can effectively measure the neurochemical changes associated with addiction and craving .

Case Study 2: Diabetic Rat Model

In a study involving streptozotocin-induced diabetic rats, fallypride was used to assess the integrity of dopaminergic signaling within the pancreas. Results indicated that chemical destruction of pancreatic islets led to over a 50% reduction in fallypride binding, correlating with decreased insulin production. This study underscores the utility of fallypride not only in neurological contexts but also in metabolic studies .

属性

IUPAC Name

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRYNHZQBZDMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937173
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166173-78-0
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166173-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallypride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallypride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALLYPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fallypride
Reactant of Route 2
Reactant of Route 2
Fallypride
Reactant of Route 3
Reactant of Route 3
Fallypride
Reactant of Route 4
Reactant of Route 4
Fallypride
Reactant of Route 5
Reactant of Route 5
Fallypride
Reactant of Route 6
Reactant of Route 6
Fallypride
Customer
Q & A

Q1: What is the primary target of (S)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2, 3-dimethoxybenzamide (Fallypride)?

A1: Fallypride exhibits high affinity and selectivity for dopamine D2 and D3 receptors (D2/D3 receptors). [, , , , , , , , , , , , , , , ]

Q2: How does Fallypride exert its antagonistic effects on dopamine D2/D3 receptors?

A2: Fallypride acts as a competitive antagonist by binding to D2/D3 receptors, thereby blocking the binding of endogenous dopamine. This binding prevents dopamine-induced signaling cascades within neurons. [, , , , , , ]

Q3: What are the downstream consequences of Fallypride binding to dopamine D2/D3 receptors?

A3: By blocking dopamine signaling, Fallypride can modulate a range of physiological processes, including motor control, reward pathways, and cognitive functions. [, , , , , , ]

Q4: What is the molecular formula and weight of Fallypride?

A4: The molecular formula of Fallypride is C21H29FN2O3, and its molecular weight is 376.46 g/mol.

Q5: Is there spectroscopic data available for Fallypride?

A5: While the provided research papers do not explicitly provide detailed spectroscopic data, they often reference the use of techniques like high-performance liquid chromatography (HPLC) to assess the purity of synthesized Fallypride. [, , , ]

Q6: How stable is Fallypride under various conditions?

A6: Fallypride demonstrates good stability in physiological solutions. Research has shown that its radiochemical purity remains above 95% even after 4 hours at room temperature. [, , ]

Q7: What are the primary applications of Fallypride in scientific research?

A7: Fallypride is predominantly used as a radiotracer in PET imaging studies to visualize and quantify D2/D3 receptors in the brain. It helps researchers investigate the role of dopamine in various neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ]

Q8: How is Fallypride used in PET imaging studies?

A8: Fallypride is radiolabeled, typically with fluorine-18 ([18F]Fallypride), and administered intravenously. The radiotracer accumulates in brain regions with high D2/D3 receptor density, allowing researchers to visualize and quantify receptor availability using PET scanners. [, , , , , , , , , , , , , , , ]

Q9: What are the advantages of using Fallypride over other dopamine D2/D3 receptor ligands in PET imaging?

A9: Fallypride's high affinity for D2/D3 receptors and favorable kinetics allow for the visualization of both striatal and extrastriatal receptor populations, which is challenging with lower-affinity ligands. Its relatively long half-life (109.8 min for fluorine-18) also makes it suitable for imaging studies lasting several hours and for distribution to PET centers without an on-site cyclotron. [, , , , , , , , , , , , , , ]

Q10: What types of studies have been conducted using [18F]Fallypride PET imaging?

A10: [18F]Fallypride PET has been employed in a wide array of studies, including:

  • Investigating dopamine release in response to pharmacological challenges (e.g., amphetamine) and behavioral tasks (e.g., reward learning). [, , , , , , ]
  • Assessing D2/D3 receptor availability in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. [, , , , , , , , , , , , ]
  • Examining the effects of aging on D2/D3 receptor expression. [, , , , , ]
  • Evaluating the efficacy of novel therapeutics targeting the dopaminergic system. [, , , , , , , , , , ]
  • Studying the relationship between personality traits and D2/D3 receptor availability. []

Q11: What are the limitations of using [18F]Fallypride PET imaging?

A11: Some limitations of [18F]Fallypride PET imaging include:

  • Potential for motion artifacts, particularly in studies involving awake animals or human subjects. [, , , , ]
  • The need for sophisticated image analysis techniques to accurately quantify receptor binding. [, , , , , , , , , , , , , ]
  • Challenges in differentiating D2 from D3 receptor binding, as Fallypride binds to both subtypes with high affinity. [, , , , , , , ]

Q12: What are some alternative methods for studying dopamine D2/D3 receptors?

A12: Alternative methods for studying D2/D3 receptors include:

  • In vitro techniques: These include radioligand binding assays using membrane preparations or cell lines expressing D2/D3 receptors. These assays can provide detailed information about ligand-receptor interactions but lack the in vivo context of PET imaging. [, , , , ]
  • In vivo microdialysis: This technique allows for the direct measurement of dopamine concentrations in the extracellular fluid of the brain but is invasive and limited to specific brain regions. [, , , , , , , ]
  • Genetic approaches: These involve using knockout or transgenic animals with altered D2/D3 receptor expression to study the role of these receptors in behavior and disease. [, , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。